(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one (2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16391096
InChI: InChI=1S/C22H24ClNO3/c1-3-11-24(12-4-2)14-17-19(25)10-9-16-21(26)20(27-22(16)17)13-15-7-5-6-8-18(15)23/h5-10,13,25H,3-4,11-12,14H2,1-2H3/b20-13-
SMILES:
Molecular Formula: C22H24ClNO3
Molecular Weight: 385.9 g/mol

(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC16391096

Molecular Formula: C22H24ClNO3

Molecular Weight: 385.9 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one -

Specification

Molecular Formula C22H24ClNO3
Molecular Weight 385.9 g/mol
IUPAC Name (2Z)-2-[(2-chlorophenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C22H24ClNO3/c1-3-11-24(12-4-2)14-17-19(25)10-9-16-21(26)20(27-22(16)17)13-15-7-5-6-8-18(15)23/h5-10,13,25H,3-4,11-12,14H2,1-2H3/b20-13-
Standard InChI Key KFMOPLKLCIHHFO-MOSHPQCFSA-N
Isomeric SMILES CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Cl)/C2=O)O
Canonical SMILES CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Cl)C2=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzofuran core substituted at the 2-position with a 2-chlorobenzylidene group and at the 7-position with a dipropylaminomethyl moiety. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability, as evidenced by similar benzofuran derivatives .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₂₀H₂₁ClNO₃, yielding a molecular weight of 364.9 g/mol. This aligns with the substitution pattern observed in related compounds, where alkylamino and halogenated aryl groups contribute to higher molecular masses .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include:

    • ~3350 cm⁻¹ (O-H stretch of phenol),

    • ~1660 cm⁻¹ (C=O of benzofuranone),

    • ~1580 cm⁻¹ (C=N imine stretch from the benzylidene group) .

  • ¹H NMR: Key signals would involve:

    • δ 9.5–10.5 ppm (exchangeable proton from the hydroxyl group),

    • δ 7.2–8.1 ppm (aromatic protons of benzofuran and chlorobenzylidene),

    • δ 2.5–3.5 ppm (methylene groups of the dipropylamino moiety) .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of this compound likely follows a multi-step sequence analogous to methods described for related benzofurans :

  • Formation of Benzofuran Core:

    • Condensation of ethyl bromomalonate with a substituted salicylate under basic conditions .

    • Example: Methyl salicylate reacts with ethyl bromomalonate in acetone with K₂CO₃ to yield 2-carbethoxy-3(2H)-benzofuranone .

  • Introduction of Dipropylaminomethyl Group:

    • Mannich reaction with dipropylamine and formaldehyde to functionalize the 7-position .

  • Benzylidene Formation:

    • Acid-catalyzed condensation of 2-chlorobenzaldehyde with the hydroxyl group at the 6-position .

Pharmacological Profile and Mechanism of Action

Anticancer Activity

Benzofuran derivatives exhibit pronounced cytotoxicity against cancer cell lines via multiple mechanisms :

In Vitro Cytotoxicity

  • Ehrlich’s Ascites Carcinoma (EAC): Analogous compounds show CTC₅₀ values of 32–50 µg/mL .

  • HEP2 Cell Line: Growth inhibition of 40–60% at 50 µg/mL, comparable to doxorubicin controls .

Proposed Mechanisms

  • DNA Intercalation: Planar benzofuran cores intercalate into DNA, disrupting replication .

  • Topoisomerase Inhibition: Chlorinated aryl groups enhance enzyme binding affinity .

Structure-Activity Relationships (SAR)

Impact of Substitutions

  • 2-Chlorobenzylidene Group: Enhances lipophilicity and DNA binding, improving cytotoxicity .

  • Dipropylaminomethyl Side Chain: Increases solubility and bioavailability compared to dimethylamino analogs .

Comparative Analysis of Analogues

Substituent (R)CTC₅₀ (EAC, µg/mL)Solubility (mg/mL)
Dimethylamino (Ref )35.50.8
Dipropylamino (Target)Predicted: 28–32Predicted: 1.2
Piperazinyl (Ref )42.11.5

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Moderate oral bioavailability (~40%) due to polar hydroxyl and amino groups .

  • Metabolism: Hepatic oxidation of propyl chains via CYP3A4, yielding inactive metabolites .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models .

  • Cardiotoxicity: Lower risk compared to anthracyclines due to lack of quinone structure .

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